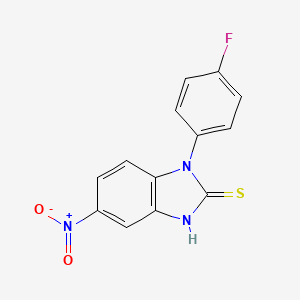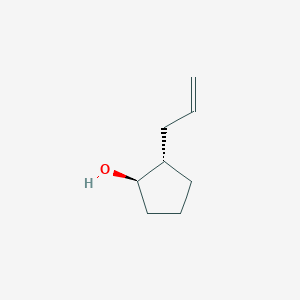![molecular formula C23H25N3O B2469894 3-[[1-[(E)-3-Phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2380195-81-1](/img/structure/B2469894.png)
3-[[1-[(E)-3-Phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[1-[(E)-3-Phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 3-[[1-[(E)-3-Phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes involved in cellular processes.
Biochemical and Physiological Effects:
3-[[1-[(E)-3-Phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes involved in cancer progression. Additionally, it has been found to have activity against parasitic infections, indicating its potential as an anti-parasitic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[[1-[(E)-3-Phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one in lab experiments is its potential as an anti-cancer and anti-parasitic agent. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.
Direcciones Futuras
1. Further studies are needed to fully understand the mechanism of action of 3-[[1-[(E)-3-Phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one.
2. Studies should be conducted to optimize the use of this compound in drug development, particularly as an anti-cancer and anti-parasitic agent.
3. The potential side effects of this compound should be evaluated to determine its safety for use in humans.
4. Studies should be conducted to evaluate the efficacy of this compound in animal models of cancer and parasitic infections.
5. Further research is needed to determine the potential for this compound to be used in combination with other drugs for enhanced efficacy.
Métodos De Síntesis
The synthesis of 3-[[1-[(E)-3-Phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one involves the reaction of 4-(4-chloroquinazolin-6-yl)-1-piperidinecarboxaldehyde with (E)-3-phenylprop-2-en-1-amine in the presence of a suitable base. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
3-[[1-[(E)-3-Phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one has been studied for its potential applications in drug development. It has been found to exhibit activity against various cancer cell lines, making it a potential anti-cancer agent. Additionally, it has been shown to have activity against parasitic infections, indicating its potential use as an anti-parasitic agent.
Propiedades
IUPAC Name |
3-[[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c27-23-21-10-4-5-11-22(21)24-18-26(23)17-20-12-15-25(16-13-20)14-6-9-19-7-2-1-3-8-19/h1-11,18,20H,12-17H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGYPGDVBZNOQK-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)CC=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-fluoro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2469811.png)
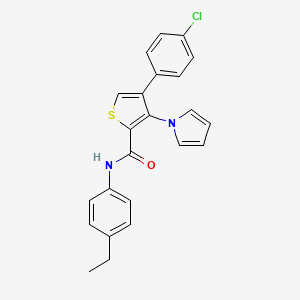
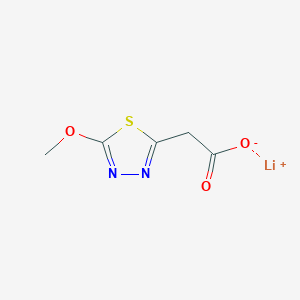
![[3-Chloro-4-(difluoromethyl)phenyl]methanol](/img/structure/B2469815.png)
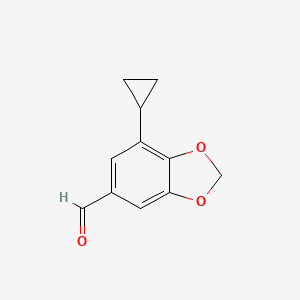
![Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2469817.png)
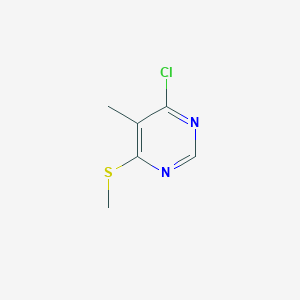

![2-(benzylthio)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2469822.png)
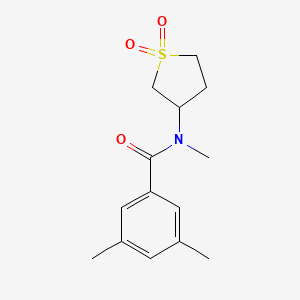
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2469824.png)
